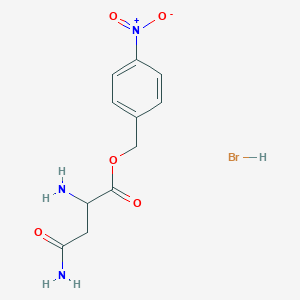

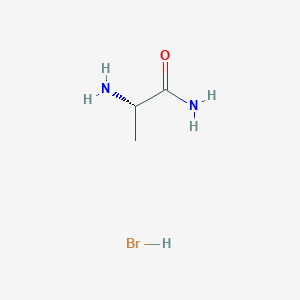

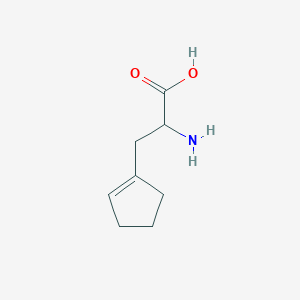

(S)-2-Aminopropanamide hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-2-Aminopropanamide hydrobromide” is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to “dextromethorphan”, which is used to relieve coughs due to colds or influenza12. It’s also related to “(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide”, which may be used in the synthesis of metalloaminoacids3.

Synthesis Analysis

There is no specific information available on the synthesis of “(S)-2-Aminopropanamide hydrobromide”. However, related compounds such as “l-glutamic hydrobromide” have been synthesized using the Slow Evaporation Solution Growth Technique4.Molecular Structure Analysis

The molecular structure of “(S)-2-Aminopropanamide hydrobromide” is not readily available. However, related compounds like “l-glutamic hydrobromide” have their structure determined by powder XRD analysis4.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “(S)-2-Aminopropanamide hydrobromide”. However, hydrobromic acid, a related compound, reacts with sulfuric acid forming sulfur dioxide, bromine, and water5.Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Aminopropanamide hydrobromide” are not readily available. However, hydrobromic acid, a related compound, is a strong acid formed by dissolving the diatomic molecule hydrogen bromide (HBr) in water6.Applications De Recherche Scientifique

Acrylamide Research and Health Implications

Acrylamide in Baking Products

A review article by Keramat et al. (2011) discusses the formation of acrylamide, a chemical compound related to 2-propenamide, in high-carbohydrate foods during heat treatment and its potential health risks including neurotoxicity and carcinogenicity. The paper emphasizes the importance of understanding factors that affect acrylamide formation in foods to mitigate health risks (Keramat et al., 2011).

Acrylamide Formation and Control

Another study provides an industry perspective on acrylamide, detailing its occurrence, formation mechanisms, and strategies to reduce its levels in food products, contributing to safer dietary practices (Taeymans et al., 2004).

Pharmacological and Clinical Applications

Glibenclamide's Novel Mechanisms

Luzi and Pozza (1997) review the pharmacokinetics and mechanisms of action of glibenclamide, a sulfonylurea compound, highlighting its role in the treatment of type 2 diabetes mellitus and suggesting further exploration of its pharmacological properties (Luzi & Pozza, 1997).

Tranexamic Acid in Clinical Use

McCormack (2012) reviews the efficacy and safety of tranexamic acid, a synthetic derivative of the amino acid lysine, across various conditions involving abnormal bleeding. The paper underscores tranexamic acid's versatility as an antifibrinolytic agent in medical practice (McCormack, 2012).

Biomedical and Material Science Applications

Silk-Based Biomaterials

Janani et al. (2019) explore the use of silk, a natural biopolymer, in developing biomaterials for medical applications, including drug delivery systems and tissue engineering. The study highlights silk's physicochemical properties and its potential in creating innovative healthcare solutions (Janani et al., 2019).

Applications of ML and AI in COVID-19 Pandemic

Lalmuanawma et al. (2020) review the applications of machine learning (ML) and artificial intelligence (AI) in addressing the COVID-19 pandemic, including screening, predicting, and drug development, showcasing the potential of these technologies in pandemic response (Lalmuanawma et al., 2020).

Safety And Hazards

The safety and hazards of “(S)-2-Aminopropanamide hydrobromide” are not readily available. However, related compounds like “Pyridinium tribromide” can cause severe skin burns and eye damage, and may cause respiratory irritation78.

Orientations Futures

There is no specific information available on the future directions of “(S)-2-Aminopropanamide hydrobromide”. However, the field of drug delivery systems, which could potentially utilize such compounds, is rapidly progressing with developments in controlled drug delivery systems, nano-drug delivery, and smart drug delivery using stimuli-responsive and intelligent biomaterials9.

Please note that the information provided is based on the closest related compounds due to the limited information available specifically for “(S)-2-Aminopropanamide hydrobromide”. For more accurate information, further research and studies are needed.

Propriétés

IUPAC Name |

(2S)-2-aminopropanamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.BrH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAVGTZKLGIZPY-DKWTVANSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595327 |

Source

|

| Record name | L-Alaninamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Aminopropanamide hydrobromide | |

CAS RN |

102029-80-1 |

Source

|

| Record name | L-Alaninamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

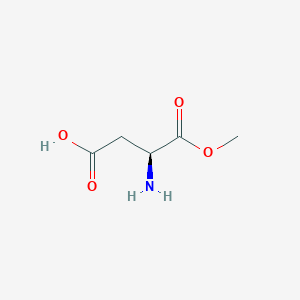

![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)